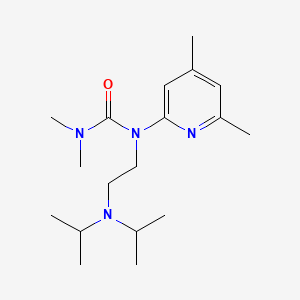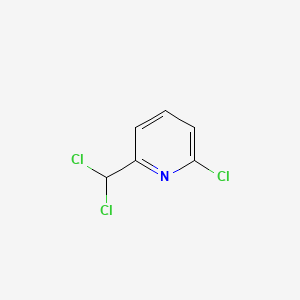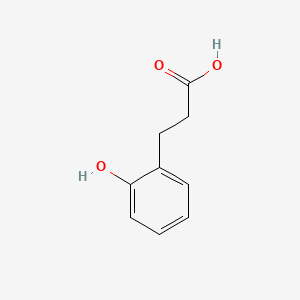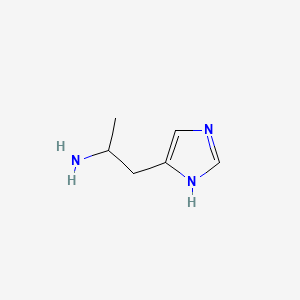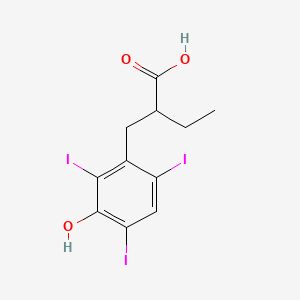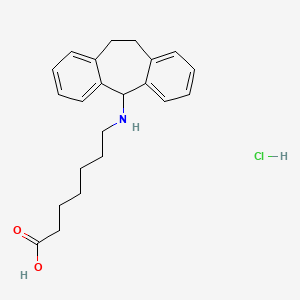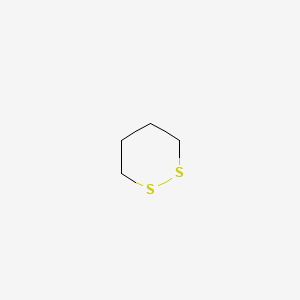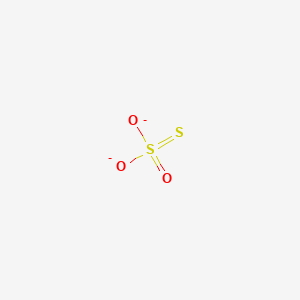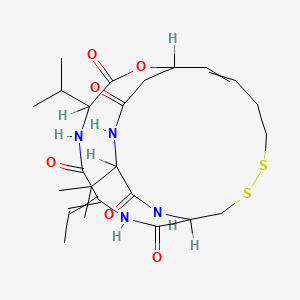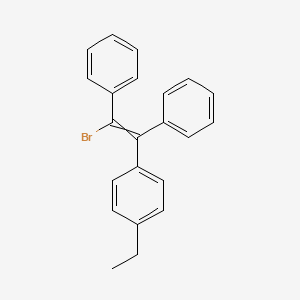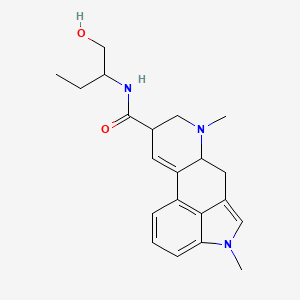![molecular formula C10H12N5O6PS B1220343 (6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl dihydrogen phosphate CAS No. 52021-41-7](/img/structure/B1220343.png)
(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate is a complex organic compound with a unique structure that combines elements of purine, thiazole, and furan rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate typically involves multi-step organic synthesisThe final step involves the phosphorylation of the hydroxyl group to form the dihydrogen phosphate ester .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .
化学反应分析
Types of Reactions
(4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups at the amino position .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, (4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
作用机制
The mechanism of action of (4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl phosphate
- (4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl sulfate
Uniqueness
The uniqueness of (4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2’,3’:4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity compared to similar compounds .
属性
CAS 编号 |
52021-41-7 |
|---|---|
分子式 |
C10H12N5O6PS |
分子量 |
361.27 g/mol |
IUPAC 名称 |
(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N5O6PS/c11-7-4-8(13-2-12-7)15-9-6(23-10(15)14-4)5(16)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,16H,1H2,(H2,11,12,13)(H2,17,18,19) |
InChI 键 |
XESACSXKPBAYJE-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)COP(=O)(O)O)O)SC3=N2)N |
规范 SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)COP(=O)(O)O)O)SC3=N2)N |
同义词 |
poly(8,2'-cyclic adenylic acid) poly(8,2'-cyclic AMP) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


